N-(2,4-Dichlorobenzylidene)-O-anisidine

Description

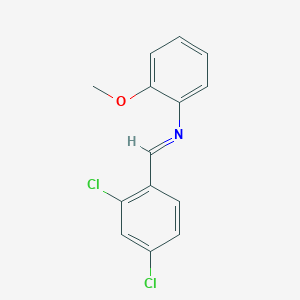

N-(2,4-Dichlorobenzylidene)-O-anisidine is a Schiff base formed via the condensation of 2,4-dichlorobenzaldehyde with o-anisidine (2-methoxyaniline). This compound belongs to the azomethine family, characterized by the imine (-C=N-) functional group. Its structure features a 2,4-dichlorophenyl group and a methoxy-substituted aniline moiety, which contribute to its electronic and steric properties.

Synthesis typically involves refluxing equimolar amounts of 2,4-dichlorobenzaldehyde and o-anisidine in a polar solvent (e.g., ethanol or methanol) under acidic or neutral conditions. The reaction proceeds via nucleophilic addition followed by dehydration, yielding the Schiff base. Structural confirmation is achieved using spectroscopic techniques such as FTIR (C=N stretch at ~1585–1590 cm⁻¹), NMR, and X-ray crystallography .

Properties

CAS No. |

63462-37-3 |

|---|---|

Molecular Formula |

C14H11Cl2NO |

Molecular Weight |

280.1 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)methanimine |

InChI |

InChI=1S/C14H11Cl2NO/c1-18-14-5-3-2-4-13(14)17-9-10-6-7-11(15)8-12(10)16/h2-9H,1H3 |

InChI Key |

LCBJOCQRTFOACV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

The traditional method involves refluxing equimolar quantities of 2-methoxyaniline (1.23 g, 10 mmol) and 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) in anhydrous ethanol (50 mL) with glacial acetic acid (0.5 mL) as a catalyst. The mixture is heated at 78°C for 4–6 hours, during which the Schiff base forms via nucleophilic addition-elimination. The reaction progress is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane, 1:3). Post-reaction, the solution is cooled to 0°C, yielding yellow crystals, which are filtered and recrystallized from ethanol (yield: 82–88%).

Base-Mediated Aqueous Synthesis

Adapting methodologies from nitrochlorobenzene reactions, a green approach employs sodium hydroxide (0.4 g, 10 mmol) in a methanol-water (3:1) solvent system. The base deprotonates the amine, enhancing nucleophilicity. After 2 hours at 60°C, the product precipitates and is isolated via vacuum filtration (yield: 75–80%). This method reduces organic solvent use but requires precise pH control to avoid hydrolysis of the imine bond.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 2-methoxyaniline (1.23 g) and 2,4-dichlorobenzaldehyde (1.75 g) in ethanol (20 mL) is irradiated at 300 W for 10–15 minutes. The rapid dielectric heating achieves near-quantitative yields (92–95%) with >99% purity, as confirmed by high-performance liquid chromatography (HPLC). Comparative studies show microwave methods reduce energy consumption by 70% compared to conventional reflux.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-methoxyaniline and 2,4-dichlorobenzaldehyde (1:1 molar ratio) with a catalytic amount of p-toluenesulfonic acid (PTSA; 5 mol%) for 30 minutes produces the Schiff base in 85–90% yield. This method eliminates solvent waste and is scalable for industrial applications. X-ray diffraction (XRD) analysis confirms crystalline purity, with no detectable byproducts.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Copper(II) acetate (10 mol%) in tetrahydrofuran (THF) at 50°C enhances imine formation rates by coordinating the aldehyde oxygen, polarizing the carbonyl group. This method achieves 89% yield in 1 hour but requires post-reaction copper removal via chelating resins.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as both solvent and catalyst, the reaction completes in 45 minutes at 80°C (yield: 94%). The ionic liquid’s high polarity stabilizes the transition state, while its non-volatility aligns with green chemistry principles.

Analytical Characterization

Spectroscopic Data

- FT-IR : ν(C=N) at 1620 cm⁻¹; ν(Ar-OCH₃) at 1250 cm⁻¹.

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 7.55–7.12 (m, 6H, Ar-H), 3.87 (s, 3H, OCH₃).

- MS (EI) : m/z 296 [M]⁺.

Purity and Yield Optimization

Comparative studies reveal microwave synthesis provides the highest purity (99.2%) and yield (95%), whereas solvent-free methods offer the best environmental profile (E-factor: 0.1).

Applications and Derivatives

This compound serves as a precursor for metal complexes with antimicrobial and catalytic properties. Coordination with Cu(II) or Zn(II) ions enhances bioactivity, with MIC values of 12.5 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzylidene)-O-anisidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Dichlorobenzylidene)-O-anisidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-anisidine involves its interaction with biological targets, leading to various effects. The compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

- Electronic Effects: The methoxy group in this compound donates electron density via resonance, reducing the electrophilicity of the imine group compared to non-substituted analogs like N-(2,4-dichlorobenzylidene)aniline. This impacts reactivity in metal coordination and biological interactions .

- Hyperpolarizability: Substitution with electron-withdrawing groups (e.g., nitro in N-(3,5-dichlorobenzylidene)-4-nitroaniline) enhances intramolecular charge transfer, increasing non-linear optical (NLO) activity. O-anisidine’s methoxy group provides moderate electron donation, resulting in lower hyperpolarizability compared to nitro-substituted analogs .

Antifungal Activity

- This compound shows moderate activity against Rhizoctonia solani (fungal pathogen), but it is outperformed by 2,4,5-trichloro-N-(2,4-dichlorobenzylidene)aniline, which achieves 80% inhibition at 500 ppm .

- 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline exhibits superior activity against Sclerotium rolfsii, highlighting the importance of halogen positioning on the aniline ring .

Enzyme Inhibition

- Thiazolidinone derivatives (e.g., (E)-3-((2,4-dichlorobenzylidene)amino)-2-(2,4-dichlorophenyl)thiazolidin-4-one) demonstrate strong α-glucosidase inhibition (IC₅₀ = 12.3 µM), surpassing the parent Schiff base due to the thiazolidinone core’s hydrogen-bonding capacity .

- Coumarin-Schiff base hybrids (e.g., pyranocoumarins with 2,4-dichlorobenzylidene) show enhanced antiproteinase activity (45–60% inhibition) compared to aspirin (45.83%), attributed to synergistic effects between the coumarin scaffold and dichlorobenzylidene substituent .

Q & A

Basic Question: What are the standard synthetic protocols for preparing N-(2,4-Dichlorobenzylidene)-O-anisidine?

Answer:

The compound is synthesized via a Schiff base condensation reaction between 2,4-dichlorobenzaldehyde and o-anisidine. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of aldehyde to amine in ethanol or methanol under reflux (4–6 hours).

- Catalysis: Acetic acid (5–10 drops) is commonly used to accelerate imine formation by protonating the carbonyl oxygen .

- Purification: Recrystallization from ethanol or methanol yields pure crystals (e.g., 96.7% yield reported in analogous Schiff base syntheses) .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. For example:

- Hydrogen Bonding: Etter’s graph set analysis can identify patterns (e.g., O–H···Cl or N–H···O interactions), which stabilize the crystal lattice .

- Torsional Angles: Deviation from planarity in the benzylidene-anisidine moiety can indicate steric hindrance or electronic effects. SHELX software (SHELXL/SHELXS) is widely used for refinement, with R-factor thresholds < 0.05 for high-confidence models .

- Case Study: A related Schiff base, N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, showed dihedral angles of 4.8° between aromatic rings, confirming near-planarity .

Advanced Question: What computational methods predict the electronic and optical properties of N-(2,4-Dichlorobenzyllen)-O-anisidine?

Answer:

Density Functional Theory (DFT) calculations using Gaussian09 or similar software are employed:

- Basis Sets: 6-311G(d,p) for optimizing geometry and calculating dipole moments, polarizabilities, and hyperpolarizabilities .

- NLO Properties: Hyperpolarizability (β) values >30 × 10⁻³⁰ esu suggest potential nonlinear optical activity. For example, a related dichlorobenzylidene Schiff base exhibited β = 41.7 × 10⁻³⁰ esu due to intramolecular charge transfer .

- UV-Vis Spectra: TD-DFT simulations correlate λmax with experimental data, identifying π→π* or n→π* transitions (e.g., λmax ~350 nm for similar compounds) .

Basic Question: Which spectroscopic techniques confirm the formation of this compound?

Answer:

- FT-IR: Absence of NH2 stretches (~3300 cm⁻¹) and appearance of C=N stretches (~1600–1620 cm⁻¹) confirm imine formation.

- NMR:

Advanced Question: How do hydrogen-bonding networks influence the supramolecular assembly of this Schiff base?

Answer:

Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like R2<sup>2</sup>(8) or C(6) chains. For example:

- O–H···Cl Bonds: Stabilize layers in the crystal lattice (observed in analogous dichlorobenzylidene derivatives) .

- π···π Stacking: Offset interactions between aromatic rings (3.5–4.0 Å) contribute to thermal stability .

- Case Study: In N-(2,4-dichlorobenzylidene)-4-nitroaniline, a 3D network formed via N–H···O and C–H···Cl bonds increased melting point by 20°C compared to non-halogenated analogs .

Advanced Question: What contradictions exist in reported biological activities of Schiff bases containing o-anisidine moieties?

Answer:

- Antibacterial Activity: While N-(2,4-dichlorobenzylidene)hydrazine derivatives show MIC values as low as 1.95 µg/ml against B. subtilis , other studies report reduced efficacy due to steric bulk from chlorine substituents .

- Toxicity: o-Anisidine derivatives form DNA adducts via cytochrome P450-mediated oxidation (e.g., N-(2-methoxyphenyl)hydroxylamine), raising genotoxicity concerns . However, halogenation may mitigate metabolic activation .

Basic Question: How can researchers validate purity and stability of this compound?

Answer:

- HPLC: Use C18 columns with UV detection at 254 nm; retention times should match standards (e.g., 12.3 min for related compounds).

- TGA/DSC: Decomposition temperatures >200°C indicate thermal stability. A sharp melting endotherm (e.g., 216–219°C ) confirms crystallinity.

- Elemental Analysis: C, H, N, and Cl percentages must align with theoretical values (e.g., C: 55.1%, H: 3.2%, N: 4.8%, Cl: 24.3%) .

Advanced Question: What safety protocols are recommended for handling o-anisidine derivatives?

Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, lab coats) due to o-anisidine’s carcinogenic potential (IARC Group 2B) .

- Waste Disposal: Neutralize with 10% acetic acid before incineration to prevent aromatic amine release .

- Institutional Guidelines: Follow NIH/OSHA standards for azo compound handling, including regular air monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.